molecular formula C25H24N2O6S B4143770 4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate

4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate

Cat. No.: B4143770
M. Wt: 480.5 g/mol
InChI Key: QUSNXDZQXCRWMA-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate is a complex organic compound that features a benzylsulfonyl group attached to a benzyl ring, which is further connected to an N-benzoylglycylglycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate typically involves multiple steps, starting with the preparation of the benzylsulfonylbenzyl intermediate. This intermediate is then reacted with N-benzoylglycylglycine under specific conditions to form the final compound. Common reagents used in these reactions include sulfonyl chlorides, benzyl halides, and glycine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler benzyl derivatives.

    Substitution: The benzyl and benzoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group may yield sulfone derivatives, while reduction can produce benzyl derivatives.

Scientific Research Applications

4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoylglycylglycinate moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-4-Sulfamoyl-Benzamide: This compound contains a benzamide moiety linked to a benzyl group and shares some structural similarities with 4-(Benzylsulfonyl)benzyl 2-{[2-(benzoylamino)acetyl]amino}acetate.

    N-(4-Methylbenzoyl)-4-Benzylpiperidine: Another related compound with a benzoyl group attached to a piperidine ring, highlighting the diversity of benzyl derivatives.

Uniqueness

This compound is unique due to its combination of benzylsulfonyl and benzoylglycylglycinate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-[(2-benzamidoacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c28-23(15-27-25(30)21-9-5-2-6-10-21)26-16-24(29)33-17-19-11-13-22(14-12-19)34(31,32)18-20-7-3-1-4-8-20/h1-14H,15-18H2,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSNXDZQXCRWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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